molecular formula C20H12F5N3O4 B605404 (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid CAS No. 1416799-28-4

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid

Cat. No. B605404
CAS RN: 1416799-28-4
M. Wt: 453.32
InChI Key: QEBYISWYMFIXOZ-INIZCTEOSA-N
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Description

AMG-333 is a potent and selective TRPM8 antagonist for the treatment of migraine. AMG-333 was well-tolerated in 28 day rat and dog preclinical safety studies and advanced to Phase 1 human clinical trials.

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : This compound has been a subject of research in the synthesis of new chemical entities with potential pharmaceutical applications. For instance, a study conducted by Sutherland et al. (2003) involved the synthesis of fluoropyridine analogues of nicotinic agonists, indicating its role in the development of novel drugs targeting nicotinic acetylcholine receptors (Sutherland, Gallagher, Sharples, & Wonnacott, 2003).

  • Antibacterial Agent Research : Chu et al. (1986) explored novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents. These compounds, including derivatives of nicotinic acid, showed significant in vitro antibacterial potency, indicating the potential of this compound in antibacterial drug development (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).

  • Cancer Treatment Research : A study by ロバート ヘンリー,ジェームズ (2006) focused on the development of an Aurora kinase inhibitor that might be useful in treating cancer. This shows the potential application of the compound in oncology research (ロバート ヘンリー,ジェームズ, 2006).

  • Industrial Production : Lisicki et al. (2022) carried out a literature review on ecological methods to produce nicotinic acid, discussing the potential for green chemistry applications and environmentally friendly production processes (Lisicki, Nowak, & Orlińska, 2022).

  • Dual PPARalpha/delta Agonist Effects : Ciocoiu et al. (2010) synthesized compounds that exhibited powerful agonist effects for both PPARalpha and PPARdelta, demonstrating the use of this compound in metabolic disease research (Ciocoiu, Nikolić, Nguyen, Thoresen, Aasen, & Hansen, 2010).

Mechanism of Action

Target of Action

The primary target of (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid, also known as AMG 333, is the TRPM8 ion channel . This channel is the main receptor responsible for the sensation of cold .

Mode of Action

AMG 333 acts as a potent and selective blocker of the TRPM8 ion channel . It inhibits the binding of [125I]-CGRP to the human CGRP receptor with a Ki of 0.02 nM . It also exhibits full inhibition of CGRP-stimulated cAMP production with an IC50 of 2.3 nM in cell-based functional assays .

Biochemical Pathways

The TRPM8 ion channel, which AMG 333 targets, is part of the transient receptor potential (TRP) channel family. These channels are involved in various physiological processes, including the sensation of cold. By blocking the TRPM8 ion channel, AMG 333 can potentially alter these processes .

Pharmacokinetics

The pharmacokinetic profile of AMG 333 has been characterized in clinical studies . These studies have shown that AMG 333 has an effect on the cold pressor test (CPT)-induced increase in blood pressure after single oral doses in healthy subjects and subjects with migraines .

Result of Action

The molecular and cellular effects of AMG 333’s action primarily involve the inhibition of the TRPM8 ion channel. This inhibition can lead to a decrease in the sensation of cold . In addition, AMG 333 has been developed as a potential treatment for migraine, suggesting that its action may also have effects on pain pathways .

properties

IUPAC Name

6-[[(S)-(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYISWYMFIXOZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336744
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416799-28-4
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What were the key challenges in developing AMG 333 and how did researchers overcome them?

A2: Early leads targeting TRPM8 faced challenges related to drug-like properties, specifically CYP3A4-induction liability and suboptimal pharmacokinetic profiles []. To address these issues, researchers explored a novel series of biarylmethanamide TRPM8 antagonists []. This exploration led to the discovery of AMG 333, which demonstrated an improved preclinical safety profile and suitable pharmacokinetic properties, enabling its advancement to clinical trials [].

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